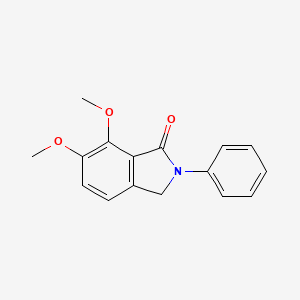
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
安全和危害
The safety data sheet for a similar compound, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid contact with skin and eyes .
未来方向
The future directions for the study of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their role as modulators of P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer chemotherapy .
作用机制
Target of Action
6,7-Dimethoxy-2-phenyl-1-isoindolinone is a derivative of isoindolinone, a class of compounds known for their broad range of therapeutic and pharmacological activities Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity against various microorganisms .
Mode of Action
It is known that isoindolinone derivatives interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Isoindolinone derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity , suggesting that they may exert their effects at the molecular and cellular levels.
生化分析
Biochemical Properties
The nature of these interactions is complex and depends on the specific structure of the isoindolinone derivative .
Cellular Effects
Isoindolinone derivatives have been found to interact with the human dopamine receptor D2 . This interaction could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindolinone derivatives have been found to interact with the human dopamine receptor D2 . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-dioxolane-4,5-dione with 3,4-dimethoxyaniline in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
化学反应分析
Types of Reactions: 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoindoles, which can further undergo additional transformations to yield complex molecules .
科学研究应用
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and organic materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its biological activity and applications.
2-Phenyl-3H-isoindol-1-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-8-11-10-17(12-6-4-3-5-7-12)16(18)14(11)15(13)20-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNQDUYEPKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
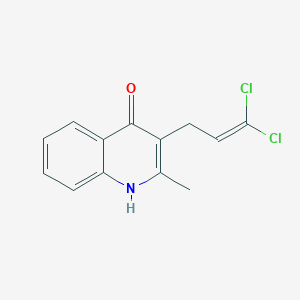
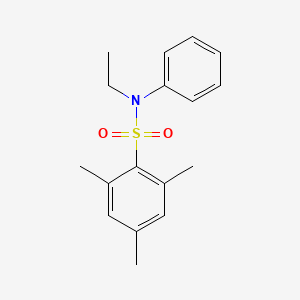

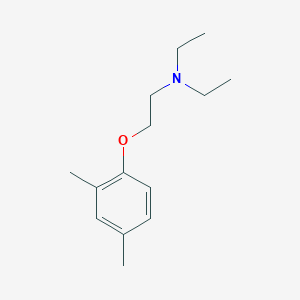
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
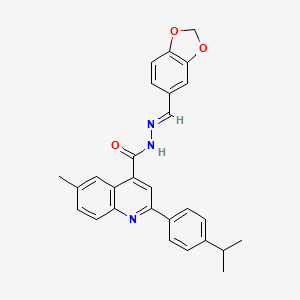
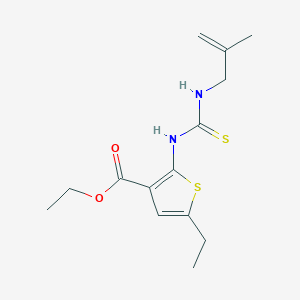
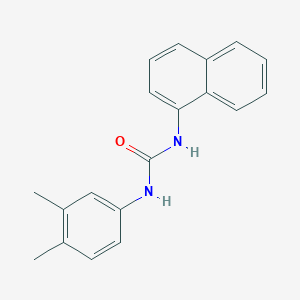
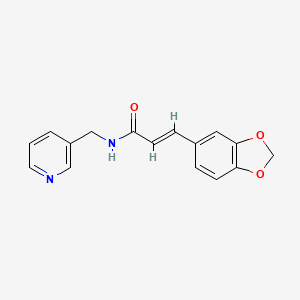
![3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B5726975.png)

![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
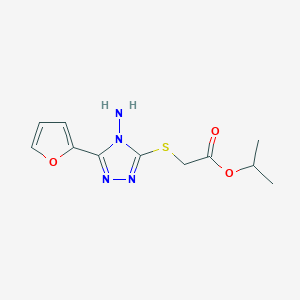
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
